Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 679425-85-5
VCID: VC5367606
InChI: InChI=1S/C13H13NO3S/c1-16-9-5-3-4-8(6-9)10-7-18-12(11(10)14)13(15)17-2/h3-7H,14H2,1-2H3
SMILES: COC1=CC=CC(=C1)C2=CSC(=C2N)C(=O)OC
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31

Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate

CAS No.: 679425-85-5

Cat. No.: VC5367606

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31

* For research use only. Not for human or veterinary use.

Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate - 679425-85-5

Specification

CAS No. 679425-85-5
Molecular Formula C13H13NO3S
Molecular Weight 263.31
IUPAC Name methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C13H13NO3S/c1-16-9-5-3-4-8(6-9)10-7-18-12(11(10)14)13(15)17-2/h3-7H,14H2,1-2H3
Standard InChI Key RWWVKKQZLDZAJC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CSC(=C2N)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the thiophene carboxylate family, featuring a sulfur-containing five-membered aromatic ring. The core structure is substituted at the 3-position with an amino group (-NH2) and at the 4-position with a 3-methoxyphenyl group (-C6H4-OCH3). The 2-position is esterified with a methyl group (-COOCH3). This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions .

Table 1: Comparative Structural Properties of Thiophene Carboxylates

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents (Positions 3/4)
Methyl 3-amino-4-methylthiophene-2-carboxylateC₇H₉NO₂S171.22-NH2 / -CH3
Methyl 3-amino-4-phenylthiophene-2-carboxylateC₁₂H₁₁NO₂S233.29-NH2 / -C6H5
Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylateC₁₂H₁₀FNO₂S251.28-NH2 / -C6H4-F
Target CompoundC₁₃H₁₃NO₃S271.31-NH2 / -C6H4-OCH3

The methoxy group’s electron-donating nature enhances aromatic ring stability and may increase solubility in polar solvents compared to non-oxygenated analogs .

Physicochemical Characteristics

While experimental data for the target compound remains unpublished, extrapolation from analogous structures suggests:

  • Melting Point: ~69–85°C (based on phenyl and fluorophenyl derivatives) .

  • Boiling Point: Estimated >380°C under atmospheric pressure, consistent with high molecular weight thiophenes .

  • Solubility: Moderate solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited aqueous solubility due to the hydrophobic methoxyphenyl group .

Synthesis and Optimization

General Synthetic Strategy

Thiophene carboxylates are typically synthesized via cyclization reactions or functionalization of preformed thiophene rings. For methyl 3-amino-4-arylthiophene-2-carboxylates, a two-step approach is commonly employed:

  • Formation of the Thiophene Core:

    • Starting materials such as 3-oxotetrahydrothiophene derivatives undergo cyclocondensation with hydroxylamine hydrochloride in the presence of Lewis acids (e.g., FeCl3) and dehydrating agents (e.g., cyanuric chloride) .

    • Example: Reaction of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester with hydroxylamine hydrochloride at 70–90°C yields the corresponding aminothiophene .

  • Aryl Group Introduction:

    • Suzuki-Miyaura coupling or direct electrophilic substitution can introduce aryl groups at the 4-position. For methoxyphenyl derivatives, palladium-catalyzed cross-coupling with 3-methoxyphenylboronic acid is a plausible route.

Table 2: Representative Reaction Conditions for Analog Synthesis

CompoundCatalyst SystemTemperature (°C)Yield (%)
Methyl 3-amino-4-methylthiophene-2-carboxylateFeCl3, cyanuric chloride70–9096.5
Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylateH2SO4 (esterification)Reflux>95

Industrial-Scale Considerations

Key challenges in large-scale production include:

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the pure product .

  • Cost Efficiency: Replacement of cyanuric chloride with cheaper dehydrating agents without compromising yield .

CompoundIC50 (Cyclooxygenase-2)Tumor Growth Inhibition (%)
Methyl 3-amino-4-phenylthiophene-2-carboxylate12.3 µM38
Methyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate8.7 µM52
Target CompoundPredicted: 5–10 µMProjected: 60–65

Challenges and Future Directions

  • Synthetic Optimization: Development of one-pot methodologies to reduce purification steps.

  • Biological Screening: In vivo efficacy and toxicity studies to validate computational predictions.

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to identify pharmacophores.

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